
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate is a complex organic compound that belongs to the benzoxazolium family. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring multiple benzoxazolylidene groups, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole core, followed by the introduction of acetylamino and ethyl groups through various substitution reactions. The final step often involves the formation of the perchlorate salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Benzoxazolium compounds can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized benzoxazolium derivative, while substitution reactions may introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to Benzoxazolium, 5-(acetylamino)-2-(2-((5-(acetylamino)-3-ethyl-2(3H)-benzoxazolylidene)methyl)-1-butenyl)-3-ethyl-, perchlorate include other benzoxazolium derivatives with different substituents.
Uniqueness
What sets this compound apart is its unique combination of acetylamino and ethyl groups, which may confer specific chemical and biological properties not found in other benzoxazolium compounds. This uniqueness makes it a valuable subject for further research and exploration.
特性
CAS番号 |
68239-68-9 |
|---|---|
分子式 |
C27H31ClN4O8 |
分子量 |
575.0 g/mol |
IUPAC名 |
N-[(2Z)-2-[(2E)-2-[(5-acetamido-3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-3-ethyl-1,3-benzoxazol-5-yl]acetamide;perchlorate |
InChI |
InChI=1S/C27H30N4O4.ClHO4/c1-6-19(13-26-30(7-2)22-15-20(28-17(4)32)9-11-24(22)34-26)14-27-31(8-3)23-16-21(29-18(5)33)10-12-25(23)35-27;2-1(3,4)5/h9-16H,6-8H2,1-5H3,(H-,28,29,32,33);(H,2,3,4,5) |
InChIキー |
MATDQNMRZOTTCQ-UHFFFAOYSA-N |
異性体SMILES |
CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)/C=C\3/N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
正規SMILES |
CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)NC(=O)C)CC)C=C3N(C4=C(O3)C=CC(=C4)NC(=O)C)CC.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
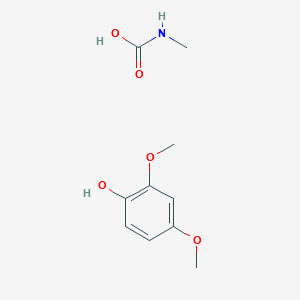
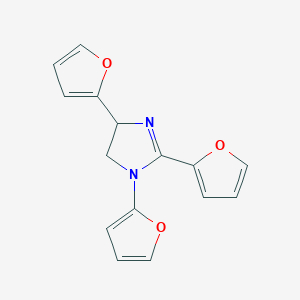
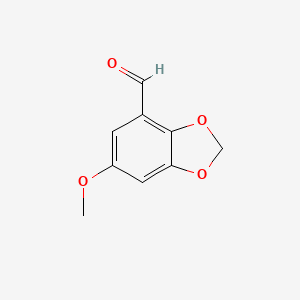


![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)
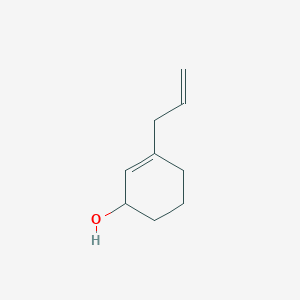
![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
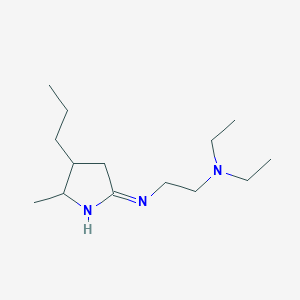

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)


